The presence of the benzotriazole group in the molecule suggests that Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester might possess light absorbing properties. Benzotriazoles are a well-known class of UV filters commonly used in sunscreens and plastics to absorb ultraviolet (UV) radiation and protect underlying materials from degradation [].
Tinuvin-1130 is a liquid ultraviolet absorber belonging to the hydroxyphenyl benzotriazole class. It is primarily utilized in industrial coatings due to its excellent spectral coverage in the ultraviolet A and B regions. This compound is particularly effective at protecting light-sensitive substrates, such as wood and plastics, from degradation caused by UV radiation. Its chemical structure includes a mixture of β-[3-(2-H-benzotriazol-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester and a related bis compound, making it versatile for both solvent-based and waterborne systems .
Tinuvin-1130 functions primarily as a UV stabilizer by absorbing harmful UV radiation and converting it into less harmful energy forms. The hydroxyl groups in its structure allow for potential reactions with crosslinkers such as melamine and isocyanate, which can enhance its performance in coatings by reducing migration and improving adhesion . Its thermal stability is significant, with decomposition occurring above 250 °C, indicating that it can withstand high processing temperatures without degrading .
While Tinuvin-1130 serves primarily as a chemical stabilizer, it has been noted to have some biological activity. It may cause allergic skin reactions in sensitive individuals (H317) and is classified as toxic to aquatic life with long-lasting effects (H411) according to the Globally Harmonized System of Classification and Labelling of Chemicals . Thus, while it is effective in industrial applications, caution is advised regarding its environmental impact.
Tinuvin-1130 can be synthesized through various methods, including enzymatic synthesis, which has been explored for its efficiency in producing this compound. The synthesis generally involves the reaction of specific precursors under controlled conditions to yield the desired product with high purity . The compound is also soluble in polar and non-polar solvents but remains insoluble in water, making it adaptable for different formulation needs .
Tinuvin-1130 finds extensive application in various fields:
Several compounds exhibit similarities to Tinuvin-1130 in terms of function and application:
Compound Name | Chemical Class | Unique Features |
---|---|---|
Tinuvin 123 | Hindered Amine Light Stabilizer | Excellent thermal stability; synergistic with Tinuvin 1130 |
Tinuvin 292 | Hindered Amine Light Stabilizer | Provides enhanced protection against UV light; often used with other stabilizers |
Uvinul 400 | Benzophenone Derivative | Effective UV absorber; primarily used in cosmetic formulations |
Cyasorb UV 531 | Benzotriazole | Offers broad-spectrum UV protection; used in plastics |
Light Stabilizer 944 | Hindered Amine | Known for its long-term stability; used in coatings |
Tinuvin-1130's unique composition allows for excellent compatibility with various solvents and formulations while offering superior protection against UV degradation compared to some other compounds listed above. Its ability to be incorporated into both solvent-based and waterborne systems further distinguishes it within this category .
Irritant;Environmental Hazard